![molecular formula C22H22N2O3 B4171626 5-(3,4-dimethylphenyl)-N-[3-(propionylamino)phenyl]-2-furamide](/img/structure/B4171626.png)
5-(3,4-dimethylphenyl)-N-[3-(propionylamino)phenyl]-2-furamide
Overview
Description
5-(3,4-dimethylphenyl)-N-[3-(propionylamino)phenyl]-2-furamide, also known as DMPPF, is a synthetic compound used in scientific research. It is a furan derivative that has been found to have potential as a therapeutic agent for various diseases.
Mechanism of Action
5-(3,4-dimethylphenyl)-N-[3-(propionylamino)phenyl]-2-furamide exerts its biological effects by binding to specific receptors in the body. It has been found to bind to the sigma-1 receptor, which is involved in modulating various cellular processes, including calcium signaling, oxidative stress, and apoptosis. 5-(3,4-dimethylphenyl)-N-[3-(propionylamino)phenyl]-2-furamide has also been found to interact with other receptors, such as the dopamine transporter and the serotonin transporter.
Biochemical and Physiological Effects:
5-(3,4-dimethylphenyl)-N-[3-(propionylamino)phenyl]-2-furamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been found to inhibit the growth of cancer cells, reduce inflammation, and protect neurons from damage. 5-(3,4-dimethylphenyl)-N-[3-(propionylamino)phenyl]-2-furamide has also been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(3,4-dimethylphenyl)-N-[3-(propionylamino)phenyl]-2-furamide in lab experiments is its high purity and yield. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that 5-(3,4-dimethylphenyl)-N-[3-(propionylamino)phenyl]-2-furamide is not very soluble in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for 5-(3,4-dimethylphenyl)-N-[3-(propionylamino)phenyl]-2-furamide research. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as an anticancer agent, particularly for breast cancer and lung cancer. Additionally, further studies are needed to better understand the mechanism of action of 5-(3,4-dimethylphenyl)-N-[3-(propionylamino)phenyl]-2-furamide and its interactions with other receptors.
Scientific Research Applications
5-(3,4-dimethylphenyl)-N-[3-(propionylamino)phenyl]-2-furamide has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-inflammatory, neuroprotective, and anticancer properties.
properties
IUPAC Name |
5-(3,4-dimethylphenyl)-N-[3-(propanoylamino)phenyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-4-21(25)23-17-6-5-7-18(13-17)24-22(26)20-11-10-19(27-20)16-9-8-14(2)15(3)12-16/h5-13H,4H2,1-3H3,(H,23,25)(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFCGJHTUUJCHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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